

# WAY-100635 CAS number and chemical structure

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## Compound of Interest

Compound Name: WAY-608094

Cat. No.: B15552400

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## WAY-100635: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

### Abstract

WAY-100635 is a potent and selective antagonist of the serotonin 1A (5-HT<sub>1A</sub>) receptor, a key target in neuropharmacology. This document provides a detailed technical overview of WAY-100635, including its chemical properties, pharmacological profile, and experimental applications. It is intended to serve as a comprehensive resource for researchers and professionals engaged in drug discovery and development.

### Chemical Identity and Properties

WAY-100635, chemically known as N-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-N-(2-pyridinyl)cyclohexanecarboxamide, is a well-characterized research chemical. It is most commonly available as a maleate salt.

Property	Value	Source
IUPAC Name	N-[2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl]-N-2-pyridinylcyclohexanecarboxamide	[1]
CAS Number	162760-96-5 (free base)	[2]
634908-75-1 (maleate salt)	[3]	
1092679-51-0 (maleate salt)	[1][4]	
Molecular Formula	C25H34N4O2 (free base)	[1]
C29H38N4O6 (maleate salt)	[5]	
Molecular Weight	422.56 g/mol (free base)	
538.64 g/mol (maleate salt)	[1][4]	
Appearance	Off-white to light yellow oil (free base)	[2]
Solid (maleate salt)	[5]	
Solubility	Soluble in water to 25 mM (maleate salt)	[4]

Chemical Structure:

 WAY-100635 Chemical Structure

## Pharmacological Profile

WAY-100635 is a high-affinity, selective, and silent antagonist of the 5-HT<sub>1A</sub> receptor.[5] Its "silent" antagonism indicates that it has no intrinsic agonist activity.[5] The compound displays over 100-fold selectivity for the 5-HT<sub>1A</sub> receptor compared to other serotonin receptor subtypes and other major central nervous system receptors.[5] However, it is important to note that WAY-100635 also exhibits potent agonist activity at the dopamine D<sub>4</sub> receptor.[1][4]

## Binding Affinity and Potency

The following tables summarize the binding affinity and functional potency of WAY-100635 at its primary and secondary targets.

Table 1: 5-HT1A Receptor Binding Affinity and Potency

Parameter	Value	Species/System	Source
pIC50	8.87	Rat hippocampal membranes	[1]
IC50	0.91 nM	-	[1]
1.35 nM	-	[5]	
2.2 nM	Rat 5-HT1A receptors	[1]	
Ki	0.39 nM	-	[1]
0.84 nM	Rat 5-HT1A receptors	[1]	
pA2	9.71	-	[1]

Table 2: Dopamine Receptor Binding Affinity and Potency

Receptor Subtype	Binding Affinity (nM)	Functional Activity	EC50 (nM)	Species/System	Source
D2L	940	Weak Antagonist	-	HEK 293 cells	[1][4]
D3	370	-	-	HEK 293 cells	[1][4]
D4.2	16	Potent Agonist	9.7	HEK 293 cells	[1][4]
D4.4	3.3	Potent Agonist	-	HEK 293 cells	[1][4]

## Experimental Protocols

### Radioligand Binding Assay for 5-HT1A Receptor

This protocol describes a competitive binding assay to determine the affinity of a test compound for the 5-HT1A receptor using [3H]WAY-100635 as the radioligand.

#### Materials:

- Receptor Source: Membranes from cells expressing the human 5-HT1A receptor (e.g., HEK293 or CHO cells) or from rat brain tissue (e.g., hippocampus).[3]
- Radioligand: [3H]WAY-100635.[3]
- Test Compound: WAY-100635 or other competing ligands.
- Non-specific Binding Control: A high concentration of a known 5-HT1A ligand (e.g., 10  $\mu$ M serotonin).[3]
- Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl<sub>2</sub>, 0.1 mM EDTA, pH 7.4.[3]
- Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[3]
- Scintillation Cocktail.[3]
- Equipment: 96-well microplates, cell harvester, liquid scintillation counter.[3]

#### Procedure:

- Preparation: Prepare serial dilutions of the test compound.
- Incubation: In a 96-well plate, add the receptor source, [3H]WAY-100635, and either the test compound, buffer (for total binding), or the non-specific binding control. Incubate at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[3]
- Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters (pre-soaked in 0.3% polyethyleneimine) using a cell harvester.[3]

- **Washing:** Quickly wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[3]
- **Scintillation Counting:** Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity in counts per minute (CPM) using a liquid scintillation counter.[3]
- **Data Analysis:** Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.[3]

## In Vivo Studies in Rodents

WAY-100635 is frequently used in preclinical in vivo studies to investigate the role of the 5-HT1A receptor in various physiological and pathological processes.

Example Protocol: Behavioral Assessment in Rats

- **Animals:** Male Sprague-Dawley or Wistar rats are commonly used.[1][6]
- **Drug Preparation:** WAY-100635 maleate is typically dissolved in sterile 0.9% saline.[7]
- **Administration:** Administration is often via subcutaneous (s.c.) or intraperitoneal (i.p.) injection.[1][7] A typical dose for 5-HT1A receptor antagonism is around 0.3-1 mg/kg.[1][7]
- **Behavioral Testing:** Following administration, animals can be subjected to various behavioral paradigms, such as open-field tests for motor and exploratory activity, or models of anxiety and depression.[6][8]

## Synthesis and Radiolabeling

WAY-100635 can be synthesized and radiolabeled for use in techniques like Positron Emission Tomography (PET).

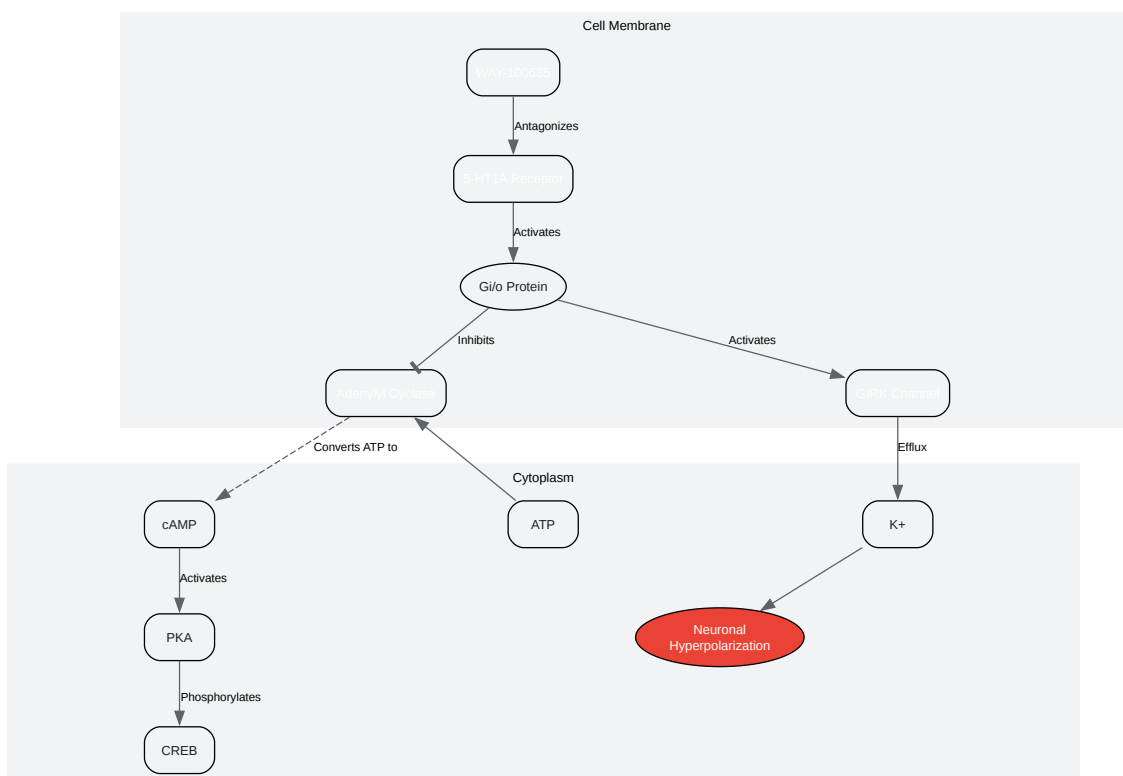
**Synthesis:** A common synthetic route involves the reaction of 2-[1-[4-(2-methoxyphenyl)piperazinyl]]-N-(2-pyridyl)-acetamide with lithium aluminum hydride.[5]

Radiolabeling with Carbon-11: [Carbonyl- $^{11}\text{C}$ ]WAY-100635 is a widely used PET radioligand.  
[5] A one-pot synthesis involves reacting the precursor with [ $^{11}\text{C}$ ]CO $_2$  produced by a cyclotron.  
[5] This allows for the in vivo imaging and quantification of 5-HT $_1\text{A}$  receptors in the brain.[5][9]

## Signaling Pathways and Experimental Workflows

### 5-HT $_1\text{A}$ Receptor Signaling Pathway

The 5-HT $_1\text{A}$  receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory Gi/o proteins.[10] Its activation leads to a cascade of intracellular events that ultimately modulate neuronal excitability.[10]

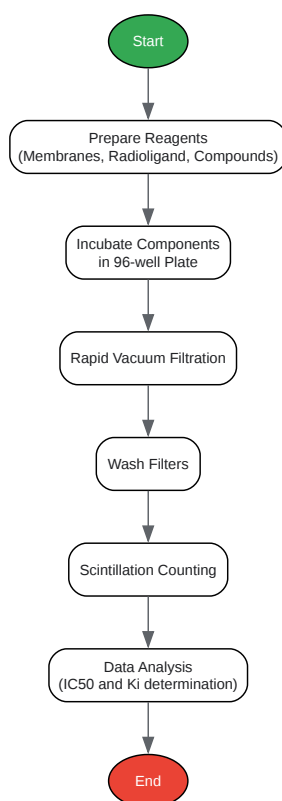


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Caption: 5-HT $_1\text{A}$  receptor signaling cascade.

## Experimental Workflow for Radioligand Binding Assay

The following diagram illustrates the typical workflow for a competitive radioligand binding assay.



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Caption: Radioligand binding assay workflow.

## Conclusion

WAY-100635 remains an indispensable tool in neuroscience research. Its high affinity and selectivity for the 5-HT<sub>1A</sub> receptor, coupled with its well-documented pharmacological profile, make it an excellent probe for elucidating the role of this receptor in health and disease. However, researchers must remain cognizant of its significant dopamine D<sub>4</sub> receptor agonist activity when interpreting experimental results. This guide provides a foundational understanding of WAY-100635 to aid in the design and execution of future studies.

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